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molecular formula C9H10Cl3N B1607033 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57987-77-6

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1607033
M. Wt: 238.5 g/mol
InChI Key: MPGYNUDLCXDURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242346

Procedure details

A solution of 2.37 g. (10 mmol) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride salt and 20 ml. of 37% formalin in 100 ml. of water was stirred in an ice bath for thirty minutes. 50 ml. of 5% sodium carbonate solution was added dropwise over 10 minutes and the resulting precipitate was removed by filtration, dissolved in 50 ml. of methylene chloride, dried over magnesium sulfate and filtered. The filtrate was treated with 25 ml. of ethereal hydrogen chloride and allowed to stand in the cold overnight. The resulting precipitate was collected, washed with ether and dried to give 2,2'-methylene-bis-(7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride, melting point 153° C. dec.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[C:12]([Cl:13])=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1.C=O.C(=O)([O-])[O-].[Na+].[Na+]>O>[ClH:2].[ClH:1].[Cl:2][C:3]1[C:12]([Cl:13])=[C:11]2[C:6]([CH2:7][CH2:8][NH:9][CH2:10]2)=[CH:5][CH:4]=1 |f:0.1,3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
Cl.ClC1=CC=C2CCNCC2=C1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitate was removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of methylene chloride, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was treated with 25 ml
CUSTOM
Type
CUSTOM
Details
to stand in the cold overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.ClC1=CC=C2CCNCC2=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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